Cas no 1956321-86-0 (Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
![Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1956321-86-0x500.png)
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate
- Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
- ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b][1,3]thiazole-6-carboxylate
- W11723
- 6-(ethoxycarbonyl)-Imidazo[2,1-b]thiazole-3-acetic acid ethyl ester
- 1956321-86-0
- DTXSID901154548
- AKOS027256540
- Ethyl3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate
- AS-71942
- CS-0039781
-
- MDL: MFCD29059433
- インチ: 1S/C12H14N2O4S/c1-3-17-10(15)5-8-7-19-12-13-9(6-14(8)12)11(16)18-4-2/h6-7H,3-5H2,1-2H3
- InChIKey: ZXPTYPUZNDMMPN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)OCC)N2C=C(C(=O)OCC)N=C12
計算された属性
- せいみつぶんしりょう: 282.06742811g/mol
- どういたいしつりょう: 282.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 98.1
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772324-100mg |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 95% | 100mg |
$210 | 2023-09-02 | |
A2B Chem LLC | AI44035-2mg |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 2mg |
$86.00 | 2024-04-20 | ||
A2B Chem LLC | AI44035-3mg |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 3mg |
$105.00 | 2024-04-20 | ||
1PlusChem | 1P00I3VN-3mg |
Ethyl 3-(2-Ethoxy-2-Oxoethyl)Imidazo[2,1-B]Thiazole-6-Carboxylate |
1956321-86-0 | 3mg |
$203.00 | 2025-02-28 | ||
1PlusChem | 1P00I3VN-5mg |
Ethyl 3-(2-Ethoxy-2-Oxoethyl)Imidazo[2,1-B]Thiazole-6-Carboxylate |
1956321-86-0 | 5mg |
$217.00 | 2025-02-28 | ||
eNovation Chemicals LLC | D772324-250mg |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 95% | 250mg |
$300 | 2023-09-02 | |
eNovation Chemicals LLC | D772324-5g |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 95% | 5g |
$1485 | 2023-09-02 | |
A2B Chem LLC | AI44035-1mg |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 1mg |
$73.00 | 2024-04-20 | ||
1PlusChem | 1P00I3VN-1mg |
Ethyl 3-(2-Ethoxy-2-Oxoethyl)Imidazo[2,1-B]Thiazole-6-Carboxylate |
1956321-86-0 | 1mg |
$169.00 | 2025-02-28 | ||
Chemenu | CM324152-1g |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate |
1956321-86-0 | 95% | 1g |
$*** | 2023-03-29 |
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylateに関する追加情報
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate (CAS No. 1956321-86-0): A Comprehensive Overview
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate, identified by its CAS number 1956321-86-0, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This heterocyclic compound belongs to the imidazo[2,1-b]thiazole class, a scaffold known for its broad spectrum of biological activities. The structural features of this molecule, particularly its imidazo[2,1-b]thiazole core and the presence of an ethyl ester group at the 6-position, contribute to its unique chemical and pharmacological properties.
The compound's< strong>Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate moiety is a key determinant of its reactivity and potential biological effects. The ethoxy and oxoethyl substituents introduce polar functional groups that can interact with biological targets, making it a promising candidate for further investigation in medicinal chemistry. Recent studies have highlighted the importance of imidazo[2,1-b]thiazole derivatives in the development of novel therapeutic agents due to their ability to modulate various biological pathways.
In the realm of drug discovery, heterocyclic compounds like Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate are often explored for their potential to act as scaffolds for small-molecule drugs. The< strong>imidazo[2,1-b]thiazole core is particularly interesting because it is found in several FDA-approved drugs, which underscores its pharmacological relevance. Researchers have been leveraging this scaffold to develop compounds with enhanced efficacy and reduced side effects. The< strong>Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate structure provides a versatile platform for chemical modifications that can fine-tune its biological activity.
One of the most compelling aspects of Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit< strong>anti-inflammatory,< strong>antiviral, and< strong>anticancer properties. These activities are attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
The< strong>Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate moiety also contributes to the compound's solubility and bioavailability, which are critical factors in drug development. By incorporating polar functional groups like ethoxy and oxoethyl, the molecule can better dissolve in both water and lipid-based environments, facilitating its absorption and distribution within the body. This characteristic makes it an attractive candidate for oral administration and other routes of delivery.
In recent years, there has been a surge in interest regarding the synthesis and characterization of novel heterocyclic compounds like Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate. Advances in synthetic methodologies have enabled researchers to modify these structures with greater precision, leading to the discovery of new derivatives with improved pharmacological profiles. Techniques such as combinatorial chemistry and high-throughput screening have accelerated the process of identifying lead compounds for further development.
The< strong>imidazo[2,1-b]thiazole core of Ethyl 3-(2-ethoxy-2-oxyethyl)imidazo[21b-thiazole)-6-carboxylic acid has been extensively studied for its interaction with biological targets. For example, certain derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The< strong>Ethyl 3-(Z-hydroxy-Z-oxyethyl)imidazo[b][Z]-Zolactamcarboxylic acid moiety further enhances these interactions by providing additional binding sites on the molecule. This dual functionality allows the compound to engage multiple targets simultaneously, potentially leading to synergistic effects.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new therapeutic agents derived from heterocyclic compounds like Ethyl 3-(Z-hydroxy-Z-oxyethyl)imidazol[b][Z]-Zolactamcarboxylic acid. The versatility of this scaffold makes it suitable for addressing a wide range of diseases, from infectious disorders to chronic conditions such as diabetes and neurodegenerative diseases. By exploring different structural variations within the imidazo[b][Z]-zolactam framework, scientists hope to identify compounds that can revolutionize modern medicine.
In conclusion, Ethyl 3-(Z-hydroxy-Z-oxyethyl)imidazol[b][Z]-Zolactamcarboxylic acid (CAS No.< strong>1956321860) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives,< strong>Ethyl 3-(Z-hydroxy-Z-oxyethyl)imidazol[b][Z]-Zolactamcarboxylic acid, it is poised to play a crucial role in shaping the future of drug development.
1956321-86-0 (Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate) 関連製品
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)
- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)
- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)